molecular formula C20H16N2 B1594814 1,1'-Binaphthyl-4,4'-ylenediamine CAS No. 481-91-4

1,1'-Binaphthyl-4,4'-ylenediamine

Cat. No. B1594814
CAS RN: 481-91-4
M. Wt: 284.4 g/mol
InChI Key: RZPBZEISZUFQSV-UHFFFAOYSA-N
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Description

1,1’-Binaphthyl-4,4’-ylenediamine, also known as BINAP , is a chiral organic compound with the chemical formula C₂₀H₁₆N₂ . It features a binaphthyl skeleton, which consists of two naphthalene rings connected by a central ylenediamine (ethylene) bridge. BINAP has remarkable optical stability and has found applications in various enantioselective processes, chiral recognition, and as a precursor for chiral binaphthyl polymers .


Synthesis Analysis

The synthesis of BINAP involves several methods, including chemical resolution, enzymatic resolution, and direct asymmetric oxidative coupling of 2-naphthols. These approaches yield optically pure BINAP isomers, which are crucial for its applications in asymmetric catalysis and chiral recognition .


Molecular Structure Analysis

BINAP’s molecular structure comprises two naphthalene rings connected by an ethylene bridge. The chiral nature of BINAP arises from its non-superimposable mirror images. The optimal means of improving its optical stability involves substituting large, bulky groups at the 2,2’-positions of the binaphthyl system .


Chemical Reactions Analysis

BINAP participates in various chemical reactions, including asymmetric catalysis, where it acts as a ligand for transition metal complexes. These complexes play a crucial role in enantioselective transformations, such as hydrogenation, cross-coupling, and asymmetric synthesis. BINAP’s chiral properties enhance the selectivity of these reactions .

Future Directions

Research on BINAP continues to explore its applications in asymmetric synthesis, catalysis, and materials science. Future studies may focus on developing more efficient synthetic routes, exploring new ligands, and optimizing its use in enantioselective reactions .

properties

IUPAC Name

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBZEISZUFQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197421
Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthyl-4,4'-ylenediamine

CAS RN

481-91-4
Record name [1,1′-Binaphthalene]-4,4′-diamine
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Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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Record name 1,1'-binaphthyl-4,4'-ylenediamine
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Record name 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE
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